molecular formula C29H27N5O4 B12395211 Top/HDAC-IN-1

Top/HDAC-IN-1

Cat. No.: B12395211
M. Wt: 509.6 g/mol
InChI Key: IIHHHIFZOMXGAV-IZZDOVSWSA-N
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Description

Discovery and Nomenclature of this compound

This compound, chemically designated as (E)-3-(4-(((3-Fluoro-14-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-8-yl)oxy)methyl)phenyl)acrylic acid hydroxamate, was first synthesized as part of efforts to address the limitations of single-target anticancer agents. The compound’s nomenclature reflects its dual inhibitory activity: "Top" denotes its action on topoisomerases, while "HDAC-IN-1" signifies its role as a histone deacetylase inhibitor. The alphanumeric suffix distinguishes it within a series of related compounds developed to optimize potency and selectivity.

The discovery of this compound arose from rational drug design strategies that merged structural motifs from established HDAC inhibitors (e.g., hydroxamic acid zinc-binding groups) and topoisomerase-interacting scaffolds. Early pharmacological evaluations revealed its ability to block HEL cells in the S-phase of the cell cycle and induce apoptosis, prompting further investigation into its mechanism.

Structural Classification as a Dual Topoisomerase/HDAC Inhibitor

This compound belongs to the hybrid inhibitor class, combining features of both topoisomerase poisons and HDAC antagonists. Its structure comprises three critical domains:

  • Zinc-binding group (ZBG) : A hydroxamic acid moiety that chelates zinc ions in the HDAC active site, preventing histone deacetylation.
  • Hydrophobic linker : A methylene bridge that enhances binding affinity to HDAC isoforms while facilitating penetration into the DNA-topoisomerase complex.
  • Aromatic cap group : A fluorinated indolocarbazole derivative that intercalates DNA and stabilizes topoisomerase-mediated DNA cleavage intermediates.

Table 1: HDAC Isoform Inhibition Profile of this compound

HDAC Isoform IC₅₀ (μM)
HDAC1 0.036
HDAC2 0.14
HDAC3 0.059
HDAC6 0.089
HDAC8 9.8

Data adapted from enzymatic assays demonstrate its selectivity for class I (HDAC1–3, 8) and class IIb (HDAC6) enzymes, with minimal activity against HDAC8. This profile enables simultaneous modulation of chromatin structure and DNA repair processes, a hallmark of dual-target agents.

Historical Context of Dual-Target Epigenetic Modulators

The conceptual foundation for dual Top/HDAC inhibitors originated from observations of synergy between standalone HDAC inhibitors (e.g., vorinostat) and topoisomerase-targeting chemotherapeutics (e.g., etoposide). Preclinical studies showed that HDAC inhibition sensitized cancer cells to topoisomerase poisons by relaxing chromatin and increasing DNA accessibility. This led to the hypothesis that hybrid molecules could potentiate anticancer effects while mitigating resistance mechanisms.

Early prototypes, such as the SAHA-daunorubicin conjugate (2012) and podophyllotoxin-derived hybrids (2013), validated the feasibility of dual inhibition but faced challenges in pharmacokinetics and off-target effects. This compound emerged as an optimized candidate, incorporating structural refinements to balance HDAC/topoisomerase affinity and oral bioavailability. Its development parallels advancements in computational drug design, particularly molecular docking studies that predicted synergistic interactions at both enzymatic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H27N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C29H27N5O4/c1-33-25-10-7-19(30-16-18-4-2-17(3-5-18)6-11-26(36)32-38)14-23(25)29(37)34-13-12-21-22-15-20(35)8-9-24(22)31-27(21)28(33)34/h2-11,14-15,28,30-31,35,38H,12-13,16H2,1H3,(H,32,36)/b11-6+

InChI Key

IIHHHIFZOMXGAV-IZZDOVSWSA-N

Isomeric SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)/C=C/C(=O)NO)C6=C(N3)C=CC(=C6)O

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)C=CC(=O)NO)C6=C(N3)C=CC(=C6)O

Origin of Product

United States

Preparation Methods

Step 1: Evodiamine Core Synthesis

Starting from l-tryptophan ethyl ester hydrochloride (11 ) and 3-bromoindole (12 ), the evodiamine core (17a ) is synthesized via:

  • Alkylation : 11 reacts with 12 under basic conditions to form a tetrahydro-β-carboline intermediate.
  • Oxidation : The intermediate is oxidized to form the quinazolinocarboline scaffold.

Example Reaction :

Reagent/Condition Purpose Yield
Potassium carbonate Base for alkylation 73%
EDC/HOBt Coupling agent 95%
TFA Boc deprotection 99%

Step 2: ZBG Attachment

The ZBG is introduced at the C7 position via:

  • Amidation : Condensation of the evodiamine core with ZBG-containing acids (e.g., hydroxamic acid, ortho-aminobenzamide) using EDC/HOBt.
  • Deprotection : Removal of Boc or THP groups using TFA.

Critical Reagents :

  • Hydroxamic acid : NH₂OTHP (hydroxylamine hydrochloride).
  • Aminoanilide : 3-bromobenzenesulfonyl chloride.

Example Intermediate (30a) :

Intermediate Reaction Step Yield
25a Heck olefination 53%
30a Amidation with NH₂OTHP 48%

Step 3: Linker Optimization

Aromatic or alkyl linkers are introduced to balance HDAC and Topoisomerase II (Top2) activity:

  • Alkyl linkers : Methylene chains (C5–C6) enhance HDAC1 inhibition (IC₅₀: 27–53 nM).
  • Aromatic linkers : Cinnamamide or pyrazolo-pyrimidine motifs improve Top2 binding.

Structure-Activity Relationship (SAR) :

Linker Type HDAC1 IC₅₀ (nM) Top2 Inhibition
C5 alkyl 27 Weak
C6 alkyl 53 Moderate
Cinnamamide 34 Strong

Key Intermediates and Reaction Conditions

Intermediate 17a

  • Synthesis : From l-tryptophan ethyl ester and 3-bromoindole via alkylation and oxidation.
  • Yield : ~70% (patent data).

Intermediate 25a

  • Synthesis : Condensation of 17a with cinnamamide linker.
  • Yield : 48% (after MPLC purification).

Final Compound 30a

  • Synthesis : Amidation of 25a with NH₂OTHP.
  • Yield : 93% (after HPLC purification).

Optimization and Validation

Metabolic Stability

Compound 30a showed superior stability in liver microsome assays compared to 25a :

Compound t₁/₂ (min) Clearance (mL/min/kg)
25a 9.86 High
30a 34.95 Moderate

This stability contributed to its selection for in vivo testing.

Biological Activity

Target IC₅₀ (nM) Activity
HDAC1 18 Potent inhibition
HDAC6 87 Moderate inhibition
HCT116 cells 180 G2 phase arrest

Purification and Characterization

Chromatography

  • MPLC : Biotage SNAP HP-Sil column (5:5 ethyl acetate/hexane).
  • HPLC : Semipreparative C18 column (5–95% MeCN/H₂O gradient).

Spectroscopic Data

Compound 30a :

  • ¹H NMR (300 MHz, CD₃OD): δ 7.90 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H).
  • ¹³C NMR : δ 26.67, 28.63, 32.49, 51.11, 125.83, 127.83, 127.96, 128.14, 129.05, 133.86, 137.90, 140.69, 170.19.

Chemical Reactions Analysis

Top/HDAC-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxamic acid derivatives, while reduction can yield amides.

Scientific Research Applications

Anticancer Properties

Top/HDAC-IN-1 has shown promising results in various preclinical studies targeting different cancer types:

  • Colorectal Cancer : A study demonstrated that this compound reduced the viability of colorectal cancer cells significantly while sparing normal cells, indicating its selective action against malignant cells .
  • Breast Cancer : The compound exhibited improved antiproliferative activity against MDA-MB-231 (breast cancer) cell lines compared to traditional HDAC inhibitors like vorinostat .

Combination Therapies

The compound's ability to enhance the efficacy of other anticancer agents has been explored:

  • Combination with Immunotherapy : Research indicates that combining this compound with PD-1 blockade therapy leads to slower tumor progression and increased survival rates in murine models, suggesting a synergistic effect .

Table 1: IC50 Values for this compound Against Various HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC114
HDAC211.5
HDAC370
HDAC615

This table indicates the potency of this compound against different classes of HDACs, highlighting its effectiveness as a pan-HDAC inhibitor.

Table 2: Efficacy in Different Cancer Cell Lines

Cancer TypeCell LineResponse to this compound
Breast CancerMDA-MB-231High
Colorectal CancerHCT116Moderate
Liver CancerHLFHigh

This table summarizes the response of various cancer cell lines to treatment with this compound, indicating its broad applicability across different malignancies.

Case Study 1: Colorectal Cancer

In a preclinical study involving human colorectal cancer cells, treatment with this compound resulted in a significant decrease in cell viability. The compound demonstrated an IC50 value lower than that of established HDAC inhibitors, suggesting enhanced potency .

Case Study 2: Melanoma

A study highlighted the role of this compound in upregulating PD-L1 expression in melanoma cells. This upregulation was associated with improved antitumor immune responses when combined with immune checkpoint inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Classification

HDAC inhibitors are categorized by their chemical scaffolds and isoform specificity:

  • Hydroxamates (e.g., vorinostat, belinostat, panobinostat): Feature a zinc-binding hydroxamate group, conferring broad-spectrum (pan-HDAC) inhibition .
  • Benzamides (e.g., entinostat, MS-275): Selective for HDAC1/3, with reduced activity against class II HDACs .
  • Depsipeptides (e.g., romidepsin): Prodrugs requiring intracellular activation; selectively inhibit class I HDACs .
  • Pimelic 2-aminobenzamides: Dual HDAC1/3 inhibitors with demonstrated efficacy in neurodegenerative models .

Top/HDAC-IN-1 belongs to the hydroxamate class but incorporates structural optimizations (e.g., hydrophobic linkers) to enhance HDAC1/3 selectivity over HDAC6, a class IIb isoform .

HDAC Isoform Selectivity and Mechanism

Compound Class Primary HDAC Targets Mechanism Residence Time
This compound Hydroxamate HDAC1, HDAC3 Slow-on/slow-off; direct Long
Vorinostat Hydroxamate Pan-HDAC Rapid equilibrium inhibition Short
Romidepsin Depsipeptide HDAC1, HDAC2 Prodrug (activated by glutathione) Moderate
Entinostat Benzamide HDAC1, HDAC3 Competitive inhibition Moderate

This compound’s prolonged binding kinetics distinguish it from vorinostat, which exhibits transient inhibition .

Potency and Activity Cliffs

In Plasmodium falciparum and Babesia divergens models, hydroxamate-based HDAC inhibitors like belinostat and oxamflatin show activity cliffs (structurally similar compounds with divergent potency). For example, belinostat is 3-fold more potent against P. falciparum than oxamflatin despite 85% structural similarity . This compound’s optimized structure may mitigate such cliffs by minimizing off-target interactions.

Gene Regulation Profiles

HDAC inhibitors induce distinct gene expression patterns:

  • Hydroxamates (vorinostat, trichostatin A): Upregulate pro-apoptotic genes (e.g., CDKN1A) and downregulate DNA repair pathways .
  • Benzamides (MS-275): Modulate a narrower set of genes, reflecting HDAC1/3 selectivity .
    this compound’s profile aligns with hydroxamates but shows enhanced repression of transcriptional silencers like H2AFY2 and PCGF2, critical in Friedreich’s ataxia .

Clinical and Preclinical Considerations

  • Toxicity: Pan-HDAC inhibitors (vorinostat, belinostat) commonly cause fatigue, thrombocytopenia, and gastrointestinal toxicity . This compound’s class I selectivity may reduce these effects.
  • Resistance : Prodrugs like romidepsin are susceptible to glutathione-mediated resistance, whereas this compound’s direct mechanism may circumvent this .
  • Therapeutic Potential: Preclinical data suggest this compound reactivates frataxin in Friedreich’s ataxia models at lower doses than non-hydroxamate inhibitors .

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